5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 617697-86-6
VCID: VC16124777
InChI: InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19-
SMILES:
Molecular Formula: C23H21BrN2O4S2
Molecular Weight: 533.5 g/mol

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one

CAS No.: 617697-86-6

Cat. No.: VC16124777

Molecular Formula: C23H21BrN2O4S2

Molecular Weight: 533.5 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one - 617697-86-6

Specification

CAS No. 617697-86-6
Molecular Formula C23H21BrN2O4S2
Molecular Weight 533.5 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C23H21BrN2O4S2/c1-4-25-16-7-6-14(24)12-15(16)19(21(25)27)20-22(28)26(23(31)32-20)10-9-13-5-8-17(29-2)18(11-13)30-3/h5-8,11-12H,4,9-10H2,1-3H3/b20-19-
Standard InChI Key MZZMOVAIFOUHRP-VXPUYCOJSA-N
Isomeric SMILES CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)/C1=O
Canonical SMILES CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCC4=CC(=C(C=C4)OC)OC)C1=O

Introduction

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one is a complex organic compound featuring a thiazolidinone core, an indolin moiety, and specific substituents such as bromine and dimethoxyphenethyl groups. These structural components contribute to its chemical reactivity and biological activity. The compound's unique structure suggests potential applications in various fields, particularly in pharmacology due to its diverse pharmacological properties.

Synthesis Methods

The synthesis of 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-(3,4-dimethoxyphenethyl)-2-thioxothiazolidin-4-one typically involves multi-step reactions. These may include condensation reactions between indole derivatives and thiazolidinone precursors, followed by the introduction of specific functional groups. Monitoring the synthesis progress often involves techniques like thin-layer chromatography, and the final product is characterized using nuclear magnetic resonance spectroscopy and mass spectrometry.

Biological Activity and Potential Applications

Preliminary studies suggest that this compound may exhibit various biological activities, though specific details are not widely reported. Compounds with similar structural features, such as thiazolidinediones and indole derivatives, have shown potential in fields like antidiabetic and anticancer research. The combination of an indole-derived moiety with a thiazolidinone structure in this compound could offer targeted therapeutic applications.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-BromoindoleIndole ring with bromineAntimicrobial, anticancer
ThiazolidinedioneThiazolidinone coreAntidiabetic, anti-inflammatory
DimethoxyphenethylaminePhenethylamine backboneNeurotransmitter modulation

This compound's unique combination of structural elements differentiates it from similar compounds, potentially offering distinct biological activities and therapeutic applications.

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